N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-8-13(2)10-15(9-12)24-14(3)19(22-23-24)20(25)21-17-7-6-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWDOHTMKQUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The 2,4-dimethoxyphenyl and 3,5-dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using appropriate reagents such
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- CAS Number : Not available
- Purity : Minimum 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell cycle progression .
-
Case Study Results :
- In vitro tests showed that similar triazole compounds exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines .
- Molecular docking studies suggested that these compounds effectively bind to TS, leading to reduced cell viability in treated cultures.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored.
- Inhibition Studies : Some synthesized triazole compounds demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus .
- Research Findings :
- Compounds with similar structural motifs showed promising results in inhibiting bacterial growth, indicating that modifications in the phenyl rings could enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Dimethoxy groups | Enhance lipophilicity and cellular uptake |
| Methyl substitutions | Affect binding affinity to target enzymes |
| Triazole ring | Critical for anticancer activity through TS inhibition |
Q & A
Basic: What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
The synthesis of triazole carboxamides typically involves coupling reactions between substituted isocyanides and azides, followed by cyclization. For analogous compounds, General Procedure B () employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF with triethylamine as a base. Optimization strategies include:
- Temperature control : Room-temperature reactions minimize side products.
- Purification : Use preparative TLC or recrystallization (e.g., ethanol) to isolate pure products ().
- Stoichiometry : A 1:1 molar ratio of intermediates with 1.3 equivalents of coupling agents improves yields ().
Yield improvements (~70%) are achievable by monitoring reaction progress via TLC and using inert atmospheres to prevent hydrolysis .
Basic: How can researchers address the low aqueous solubility of this compound in biological assays?
Low solubility is a common limitation for triazole carboxamides (). Mitigation strategies include:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the methoxy or methyl substituents to reduce logP ( ).
- Surfactants : Polysorbate-80 or Cremophor-EL can stabilize colloidal dispersions in vitro .
Advanced: What methodologies are suitable for resolving contradictions in bioactivity data across different enzymatic assays for this compound?
Discrepancies may arise from assay conditions (pH, temperature) or impurities. To validate results:
- Purity verification : Use HPLC (>95% purity, ) and NMR to confirm structural integrity.
- Assay standardization : Replicate assays under identical buffer conditions (e.g., Tris-HCl pH 7.4, 25°C).
- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to calibrate activity.
- Dose-response curves : Calculate IC50 values across multiple concentrations to account for solubility limitations .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases, HDACs). Focus on substituent interactions at the triazole core and carboxamide group.
- QSAR analysis : Correlate substituent properties (e.g., Hammett σ values of methoxy groups) with activity data to prioritize modifications.
- ADMET prediction : Tools like SwissADME can forecast bioavailability by analyzing rotatable bonds (<10) and polar surface area (<140 Ų) ( ) .
Advanced: What crystallographic techniques confirm the molecular structure of this compound, and how are data refined?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect data at 100 K using Mo-Kα radiation.
- Refinement : Use SHELXL ( ) for structure solution. Key parameters:
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?
- 1H-NMR :
- Triazole proton: δ 8.1–8.3 ppm (singlet, 1H).
- Methoxy groups: δ 3.7–3.9 ppm (singlets, 6H for 2,4-dimethoxy).
- Methyl groups: δ 2.3–2.6 ppm (singlets, 6H for 3,5-dimethyl) ().
- HRMS : Exact mass (M+H)+ calculated for C21H24N4O3: 380.1845.
- IR : Carboxamide C=O stretch at ~1630–1680 cm⁻¹ () .
Advanced: How can researchers mitigate off-target effects observed in cell-based assays for this compound?
- Proteome profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target kinases.
- Structural analogs : Compare activity with derivatives lacking the 5-methyl group to pinpoint pharmacophore elements.
- CRISPR knockouts : Validate target specificity by testing in cells with gene deletions (e.g., Wnt/β-catenin pathway genes for triazole inhibitors, ) .
Basic: What are the stability profiles of this compound under various storage conditions, and how should it be handled?
- Thermal stability : Store at −20°C under argon; avoid repeated freeze-thaw cycles.
- Light sensitivity : Protect from UV exposure (amber vials).
- Hydrolytic degradation : Monitor via HPLC in aqueous buffers (pH 7.4, 37°C); half-life >24 hours indicates acceptable stability for most assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
